molecular formula C15H22N2 B8379699 3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine

3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No. B8379699
M. Wt: 230.35 g/mol
InChI Key: DVTMMXLIROMMOX-UHFFFAOYSA-N
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Patent
US06559162B2

Procedure details

A mixture of sodium cyanoborohydride (35.0 g, 0.557 mol) and zinc chloride (37.9 g, 0.278 mol) in methanol (500 mL) was added dropwise to a mechanically stirred mixture of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (Preparation A; 120 g, 0.557 mol) and methylamine hydrochloride (151 g, 2.23 mol) in methanol (1.0 L) at 25° C. under nitrogen. After 2.5 h of stirring, 6 N NaOH (90 mL) was added dropwise. The mixture was filtered through a pad of Celite®, washing with methanol (500 mL). The filtrate was concentrated in vacuo. Water (500 mL) was added, and the aqueous mixture was extracted with ethyl acetate (3×500 mL). The combined organic extracts were dried (Na2SO4), and concentrated in vacuo. The residue was chromatographed, eluting with methanol dichloromethane (1:10), to afford 63.0 g (49%) of the sub-title compound as a solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[CH2:5]([N:12]1[CH2:18][CH:17]2[C:19](=O)[CH:14]([CH2:15][CH2:16]2)[CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl.CN.[OH-].[Na+]>CO.[Cl-].[Zn+2].[Cl-]>[CH2:5]([N:12]1[CH2:13][CH:14]2[CH:19]([NH:2][CH3:1])[CH:17]([CH2:16][CH2:15]2)[CH2:18]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1,3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
37.9 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O
Step Three
Name
Quantity
151 g
Type
reactant
Smiles
Cl.CN
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After 2.5 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation A
CUSTOM
Type
CUSTOM
Details
at 25° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with methanol (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (500 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
eluting with methanol dichloromethane (1:10)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2NC
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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